2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Overview
Description
2,3-Dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound with the molecular formula C8H9NO2 It is a fused bicyclic structure consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This reaction is typically carried out in the presence of potassium hydroxide (KOH) as a catalyst and dimethylformamide (DMF) as the solvent at room temperature under a nitrogen atmosphere . The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,3-Dihydrofuro[2,3-b]pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors and melatonin receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies related to its biological activity, including potential treatments for Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets such as nicotinic receptors and melatonin receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target receptors .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but contains a pyrrole ring instead of a furan ring.
2,3-Dihydrofuro[3,2-b]pyridine: Similar in structure but differs in the position of the furan ring fusion.
Uniqueness
2,3-Dihydrofuro[2,3-b]pyridin-3-ol is unique due to its specific fusion of the furan and pyridine rings, which imparts distinct chemical properties and biological activities. Its ability to interact with nicotinic and melatonin receptors makes it particularly valuable in medicinal chemistry research.
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3,6,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDXUEZJGJQZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596679 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144186-57-2 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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